molecular formula C12H17BrN2O2S B580760 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine CAS No. 1285445-54-6

3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine

Cat. No.: B580760
CAS No.: 1285445-54-6
M. Wt: 333.244
InChI Key: SINZCGFTLAWWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 3,5-dimethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine typically involves multiple steps. One common method starts with the bromination of pyridine to introduce the bromine atom at the 3-position. . The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and 3,5-dimethylpiperidine under controlled temperatures and pressures to ensure the desired product is obtained.

Chemical Reactions Analysis

3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways by interacting with enzymes and receptors, leading to various biochemical effects .

Comparison with Similar Compounds

3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the bromine atom and the 3,5-dimethylpiperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S/c1-9-3-10(2)8-15(7-9)18(16,17)12-4-11(13)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINZCGFTLAWWID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.